molecular formula C6H12ClF2N B1432677 2-(Difluoromethyl)piperidine hydrochloride CAS No. 1255666-66-0

2-(Difluoromethyl)piperidine hydrochloride

Cat. No.: B1432677
CAS No.: 1255666-66-0
M. Wt: 171.61 g/mol
InChI Key: VASVMNJMDPXFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)piperidine hydrochloride ( 1255666-66-0) is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 . This piperidine derivative is classified as a Warning under the GHS system and may cause skin and eye irritation (H315, H319) . As a specialized building block, it is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis of novel bioactive molecules . The incorporation of the difluoromethyl group can profoundly influence a compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing pharmacokinetic profiles . Researchers utilize this scaffold in developing compounds for various therapeutic areas, as structural analogs, such as trifluoromethylphenyl-piperidines, have been explored for their potential pharmacological activities . The product is intended for use as a research chemical and intermediate in laboratory settings. Handle with care, using appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(difluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-3-1-2-4-9-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVMNJMDPXFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-66-0
Record name 2-(difluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

difluoromethyl group as a lipophilic hydrogen bond donor

The Difluoromethyl Group ( ): A Technical Guide to the Lipophilic Hydrogen Bond Donor

Executive Summary

The Paradox of Lipophilic Polarity In medicinal chemistry, enhancing potency often requires hydrogen bond (HB) donors (e.g.,



lipophilic hydrogen bond donor1

Unlike the hydroxyl group, which is both a strong donor and acceptor, the







Physicochemical Engine: Mechanism of Action

Electronic Structure & Polarization

The hydrogen bond donating capability of

  • Inductive Effect (

    
    ):  The electronegativity of fluorine (
    
    
    ) pulls electron density away from the central carbon, and consequently, the proton.
  • Bond Polarization: This creates a significant partial positive charge (

    
    ) on the proton, enabling it to interact with HB acceptors (e.g., backbone carbonyls, Asp/Glu side chains).
    
  • Acceptor Capacity: The fluorine atoms themselves act as weak HB acceptors, though significantly weaker than oxygen lone pairs.

Quantitative Parameters (The "A" Value)

To rationally design drugs, we quantify HB acidity using Abraham’s solute hydrogen bond acidity parameter (

123
Functional GroupAbraham Acidity (

)

Contribution
Character
Phenol (

)

LowStrong Donor / Hydrophilic
Thiophenol (

)

HighWeak Donor / Lipophilic
Difluoromethyl (

)

High Weak-Moderate Donor / Lipophilic
Methyl (

)

HighNon-Donor / Lipophilic

Key Insight: The




Structural Biology & Interaction Modes

The "Blue-Shift" Anomaly

While classical HB donors (OH, NH) typically exhibit a red-shift (lower frequency) in IR stretching frequencies upon binding,

blue-shift
  • Mechanism: In

    
    , the 
    
    
    bond shortening occurs due to electron density redistribution, a phenomenon confirmed in
    
    
    -nitro-
    
    
    -difluorotoluene systems.
  • Implication: When analyzing protein-ligand crystal structures, do not expect the standard geometric parameters of

    
     bonds. 
    
    
    bonds are often longer (
    
    
    Å) and more linear.
Visualization: Binding Mode Comparison

The following diagram illustrates the steric and electronic differences between a Hydroxyl and Difluoromethyl interaction within a binding pocket.

BindingModecluster_pocketProtein Binding Pocket (Backbone Carbonyl)cluster_ligand_OHTraditional Ligand (-OH)cluster_ligand_CF2HBioisostere Ligand (-CF2H)AcceptorC=O (Acceptor)OH_Group-O-HOH_Group->AcceptorStrong H-Bond(1.8 Å, ~5 kcal/mol)DesolvationHigh Desolvation Cost(Water stripping required)Desolvation->OH_GroupCF2H_Group-CF2-HCF2H_Group->AcceptorWeak/Mod H-Bond(2.4 Å, ~2.5 kcal/mol)LipophilicityLow Desolvation Cost(Membrane Permeable)Lipophilicity->CF2H_Group

Figure 1: Comparative binding dynamics. The

Experimental Validation Protocol

To validate the donor capability of a specific

NMR Titration Method
Protocol: Determination of Hydrogen Bond Acidity ( )

Principle: The chemical shift of the




34

Step-by-Step Workflow:

  • Sample Preparation:

    • Prepare 5-10 mg of the

      
       compound in 0.6 mL of 
      
      
      (Reference).
    • Prepare 5-10 mg of the same compound in 0.6 mL of

      
       (Acceptor).
      
  • Acquisition:

    • Acquire

      
       NMR spectra at 298 K.
      
    • Locate the characteristic triplet (

      
       Hz) of the 
      
      
      proton.
  • Calculation:

    • Record chemical shift

      
       (ppm).
      
    • Record chemical shift

      
       (ppm).[5]
      
    • Calculate

      
      .[3][4]
      
  • Derivation of A:

    • Apply the Zafrani-Abraham equation:

      
      
      
  • Interpretation:

    • 
      : Negligible donor (e.g., alkyl-CF2H).
      
    • 
      : Significant donor (e.g., aryl-CF2H, heteroaryl-CF2H).
      

NMR_ProtocolStep1SynthesizeCF2H AnalogStep21H NMR(CDCl3)Step1->Step2Step31H NMR(DMSO-d6)Step1->Step3Step4Calculate Δδ(δ_DMSO - δ_CDCl3)Step2->Step4Step3->Step4Step5Derive 'A' ValueA = 0.0065 + 0.133(Δδ)Step4->Step5

Figure 2: Workflow for quantifying H-bond acidity using the NMR shift method.

Synthetic Methodologies

Installing

Radical Difluoromethylation (Late-Stage)

For functionalizing heterocycles or complex drug scaffolds, radical methods are superior due to mild conditions.

  • Reagent: Zinc difluoromethanesulfinate (DFMS, "Baran's reagent") or

    
    .
    
  • Mechanism: Generates

    
     radical via oxidative cleavage.
    
  • Scope: Excellent for electron-deficient heterocycles (pyridines, pyrazoles).

Deoxyfluorination (Early-Stage)

Best for converting aldehydes to

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions:

    
    .
    
  • Limitation: Poor tolerance for other Lewis-basic sites; best performed on intermediates.

Nucleophilic Difluoromethylation
  • Reagent:

    
     (difluoromethyltrimethylsilane).
    
  • Activation: Requires a base (e.g., CsF, KOH) to generate the

    
     anion.
    
  • Application: Reaction with electrophiles (aldehydes, ketones, imines) followed by deoxygenation if the direct alkyl/aryl linkage is desired.

Case Studies in Drug Design

Case Study 1: Bioisosteric Replacement in Ticagrelor Analogues

In the optimization of antiplatelet agents, replacing a primary hydroxyl group (


  • Challenge: The

    
     was a metabolic soft spot (glucuronidation).
    
  • Solution: Installation of

    
    .
    
  • Result: The

    
     analogue maintained binding affinity via the 
    
    
    interaction while blocking conjugation metabolism, significantly extending half-life.
Case Study 2: Lipophilicity Tuning in Agrochemicals

Fluxapyroxad (fungicide) utilizes a difluoromethyl-pyrazole core.

  • Role: The

    
     group provides a specific balance of lipophilicity for cuticular penetration and polarity for binding within the succinate dehydrogenase (SDH) complex.
    
  • Validation: The

    
     proton forms a weak hydrogen bond with the receptor, contributing to the high potency (
    
    
    ) of the compound compared to the methyl analogue.

References

  • The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (2017) [Link][1][6][7]

  • CF2H, a Hydrogen Bond Donor Source: Journal of the American Chemical Society (2017) [Link][8]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Princeton University / Macmillan Group (2024) [Link]

  • Quantifying the ability of the CF2H group as a hydrogen bond donor Source: Beilstein Journal of Organic Chemistry (2025) [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (2021) [Link]

Strategic Fluorination: Metabolic Stability & Physicochemical Optimization of Difluoropiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in numerous FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Risperidone). However, the saturated nitrogen heterocycle is frequently a locus of metabolic vulnerability, susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This technical guide analyzes the strategic incorporation of difluoromethylene (


)  units into the piperidine ring (specifically 3,3- and 4,4-difluoro analogs) and the use of difluoromethyl (

)
substituents. We explore how these modifications not only block metabolic hotspots but also modulate basicity (

) and lipophilicity (

), offering a multi-parameter optimization tactic for lead compounds.

The Metabolic Vulnerability of the Piperidine Scaffold

To understand the solution, we must first diagnose the problem. The piperidine ring is prone to two primary CYP450-mediated oxidative pathways:

  • 
    -Carbon Hydroxylation (N-Dealkylation):  CYP enzymes abstract a hydrogen atom from the carbon adjacent to the nitrogen (
    
    
    
    -position). This forms an unstable carbinolamine intermediate, which collapses to release the alkyl group (N-dealkylation) or opens the ring.
  • Remote Ring Oxidation: Hydroxylation at the C3 or C4 positions, often followed by further oxidation to ketones or ring cleavage.

These pathways drive high intrinsic clearance (


), reducing half-life (

) and oral bioavailability.
DOT Diagram: Metabolic Pathways vs. Fluorine Blockade

The following diagram illustrates the oxidative attack on a standard piperidine and how difluoro-substitution sterically and electronically arrests this process.

MetabolicBlockade Piperidine Native Piperidine (High Metabolic Liability) CYP_Attack CYP450 Oxidation (H-Abstraction) Piperidine->CYP_Attack Vulnerable C-H bonds DifluoroPiperidine 4,4-Difluoropiperidine (Metabolically Stable) Metabolite Unstable Carbinolamine -> Ring Cleavage/Dealkylation CYP_Attack->Metabolite Rapid Clearance CYP_Block CYP450 Blockade (C-F Bond Strength + Sterics) DifluoroPiperidine->CYP_Block C-F Bond (116 kcal/mol) StableCompound Intact Drug (Extended t1/2) CYP_Block->StableCompound No Oxidation

Caption: Comparative metabolic fate of native piperidine versus 4,4-difluoropiperidine analogs under CYP450 exposure.

Mechanistic Advantages of Difluoromethyl Analogs[1][2]

The benefits of introducing a gem-difluoro (


) group or a difluoromethyl (

) group extend beyond simple steric blocking.
The "Fluorine Effect" on Basicity ( Modulation)

This is arguably the most critical physicochemical benefit.

  • The Problem: Native piperidines are highly basic (

    
    ). At physiological pH (7.4), they are fully protonated cations. This leads to:
    
    • High lysosomal trapping (high volume of distribution,

      
      , but potential toxicity).
      
    • Low passive membrane permeability.

    • Increased risk of hERG channel inhibition (cardiotoxicity), which often correlates with basic amine concentration.

  • The Solution: Fluorine is highly electronegative.[1][2] Placing a gem-difluoro group at the C4 position (and even more so at C3) exerts a strong electron-withdrawing inductive effect (

    
    ) on the nitrogen lone pair.
    
  • The Result: The

    
     drops significantly (typically by 2–3 log units), rendering a larger fraction of the molecule neutral at physiological pH.
    
Metabolic Blocking via Bond Strength

The C-F bond is the strongest single bond in organic chemistry (


 vs. 

for C-H). CYP enzymes generally cannot abstract a fluorine atom. Furthermore, the high ionization potential of fluorine makes the adjacent C-H bonds (in the case of

) less susceptible to the radical abstraction mechanism used by CYP450.
Lipophilicity and Conformation[5]
  • Lipophilicity: While fluorine is lipophilic, the reduction in basicity often lowers the

    
     (distribution coefficient) because the molecule is less ionized. This improves the balance between solubility and permeability.[1]
    
  • Conformation: 4,4-difluoropiperidine exhibits a distinct chair conformation. The fluorine atoms can induce conformational locking, potentially improving binding affinity if the receptor pocket accommodates the bulk.

Comparative Data Analysis

The following table synthesizes physicochemical data comparing a generic N-benzyl piperidine with its fluorinated analogs.

Table 1: Physicochemical & Metabolic Profile of Piperidine Analogs

ParameterPiperidine (Native)4,4-Difluoropiperidine3,3-DifluoropiperidineMechanism of Change
Basicity (

)
~11.1~8.5~7.8Inductive (

) withdrawal stabilizes free base.

(Neutral)
1.0 (Ref)~1.4~1.4Fluorine increases intrinsic lipophilicity.

-2.5 (Cationic)~0.5 (Mixed)~0.8 (Mixed)Lower

increases neutral fraction at pH 7.4.
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)High (> 60 min)Blocks C4 oxidation; reduces N-dealkylation liability.
hERG Liability High RiskReduced RiskReduced RiskReduced basicity correlates with lower hERG affinity.

Note: Values are approximate and scaffold-dependent. Source: Extrapolated from typical medicinal chemistry SAR (Structure-Activity Relationships) and PubChem data [1, 2].

Experimental Protocols

Protocol: Microsomal Stability Assay

This assay is the gold standard for validating the metabolic benefits of your difluoro analog.

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute test compound to 1

    
     in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix 40

    
     of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 mins.
    
  • Initiation: Add 10

    
     of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
     ice-cold Stop Solution (ACN). Vortex for 1 min.
    
  • Processing: Centrifuge at 4,000 rpm for 15 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope is 

.


Synthetic Note: Accessing 4,4-Difluoropiperidines

While de novo synthesis is possible using DAST (Diethylaminosulfur trifluoride) on a piperidin-4-one, most industrial workflows utilize the commercially available hydrochloride salt to ensure reproducibility and safety (avoiding shock-sensitive DAST scale-up).

General Coupling Protocol (Amide Bond Formation):

  • Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

  • Add 4,4-Difluoropiperidine HCl (1.1 eq).

  • Stir at RT for 2–4 h. Monitor by LCMS.

  • Why this works: The lower basicity of the difluoro-amine might require slightly more forcing conditions or a stronger base/catalyst compared to regular piperidine, but standard HATU/DIPEA usually suffices.

Strategic Decision Logic (Lead Optimization)

When should you deploy the difluoromethyl/difluoro motif? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

OptimizationLogic Start Lead Compound Analysis: Piperidine Core Identified CheckMetab Is Metabolic Stability Poor? (High Clearance) Start->CheckMetab CheckPKa Is Basicity/hERG a Concern? CheckMetab->CheckPKa Yes Strategy3 Strategy C: Standard Methyl/Blocking (If pKa is optimal) CheckMetab->Strategy3 No (Stability OK) Strategy1 Strategy A: Gem-Difluorination (4,4-F2) Blocks SOM + Lowers pKa CheckPKa->Strategy1 Yes (Need lower pKa) Strategy2 Strategy B: Difluoromethyl Sidechain (-CF2H) Bioisostere for -OH/-OMe CheckPKa->Strategy2 No (pKa OK, need H-bond donor)

Caption: Decision matrix for incorporating fluorine into piperidine scaffolds during Lead Optimization.

References

  • BenchChem. (2025).[3][1][4] 4,4-Difluoropiperidine: Structure, Properties, and Safety Data.[5] Retrieved from [Link]

  • Mao, Y., et al. (2024).[6] "The Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. (Contextual data on CF2H properties).

  • Bhattarai, P., et al. (2026).[7] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine into Piperidine Scaffolds: A Pharmacochemical & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of Fluorinated Piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs, yet its optimization often presents a "developability" paradox: the high basicity (pKa ~11) required for solubility often leads to poor membrane permeability and high P-glycoprotein (Pgp) efflux. This guide explores the fluorinated piperidine as a high-value pharmacophore.[1][2] Unlike simple bioisosteric replacement, ring fluorination offers a precise lever to modulate pKa (lowering it to the physiological 6.5–8.0 range), lock specific conformations via the gauche effect, and block oxidative metabolism. We analyze the mechanistic rationale, detailed synthesis, and therapeutic application of these derivatives, using the Kinesin Spindle Protein (KSP) inhibitor MK-0731 as a primary case study.

Part 1: The Pharmacochemical Rationale

The "Fluorine Effect" on Basicity and Conformation

The introduction of a fluorine atom onto the piperidine ring is not merely a steric or metabolic block; it is an electronic switch.[1]

  • pKa Modulation: The high electronegativity of fluorine pulls electron density from the adjacent amine, lowering the pKa. However, the position and stereochemistry of the fluorine are critical.

    • Equatorial Fluorine: Typically exerts a strong inductive effect, significantly lowering pKa.

    • Axial Fluorine (The "Dipole Effect"): In 3-fluoropiperidines, the axial conformer is often more basic than the equatorial conformer (e.g., pKa ~7.6 vs. ~6.6).[3] This is due to a stabilizing charge-dipole interaction where the C-F bond vector is antiparallel to the N(+)-H bond vector, stabilizing the protonated ammonium species.[4]

  • Conformational Locking: The Fluorine Gauche Effect (

    
     hyperconjugation) and electrostatic attraction (
    
    
    
    ) dictate that protonated 3-fluoropiperidines exist almost exclusively in the axial conformation. This allows medicinal chemists to "pre-organize" a molecule for receptor binding, minimizing the entropic penalty upon binding.
Metabolic Blocking

Piperidine rings are prone to oxidative metabolism (N-dealkylation or ring hydroxylation) by Cytochrome P450 enzymes. Strategic fluorination at the C3 or C4 positions blocks these labile sites, extending half-life (


) without abolishing the necessary polarity for solubility.
Visualization: Pharmacochemical Decision Tree

The following diagram illustrates the logic flow for deciding when to fluorinate a piperidine scaffold during lead optimization.

FluorineDecisionTree Start Lead Compound Optimization (Piperidine Scaffold) Issue1 Issue: High Basicity / Poor Permeability? Start->Issue1 Issue2 Issue: High Pgp Efflux? Issue1->Issue2 No Sol1 Strategy: 3-F or 4-F Substitution (Lower pKa to 7-8 range) Issue1->Sol1 Yes Issue3 Issue: Rapid Metabolism (P450)? Issue2->Issue3 No Sol2 Strategy: Axial 3-F Substitution (Dipole Stabilization + Conf. Lock) Issue2->Sol2 Yes Sol3 Strategy: Block Labile C-H Sites (Metabolic Shunt) Issue3->Sol3 Yes Result Optimized Candidate: Balanced pKa, Low Efflux, High t1/2 Sol1->Result Sol2->Result Sol3->Result

Caption: Decision logic for fluorinating piperidine scaffolds to address specific ADME/PK liabilities.

Part 2: Therapeutic Case Study – MK-0731 (Oncology)

The Challenge

Early Kinesin Spindle Protein (KSP) inhibitors containing piperidine moieties suffered from a critical flaw: they were potent substrates for P-glycoprotein (Pgp), leading to poor intracellular concentration in multidrug-resistant tumors. Additionally, the high basicity of the piperidine nitrogen contributed to hERG channel binding (cardiotoxicity risk).

The Fluorine Solution

Merck researchers discovered that introducing a fluorine atom at the 3-position of the piperidine ring in an axial orientation resolved these issues.

  • Structure: syn-3-fluoro-1-methylpiperidine.

  • Mechanism: The axial fluorine modulated the pKa to ~7.6 (ideal for physiological permeability) and altered the lipophilic profile to evade Pgp recognition while maintaining potency against KSP (IC50 = 2.2 nM).

Mechanism of Action: Mitotic Arrest

MK-0731 binds allosterically to KSP (Eg5), preventing the motor protein from separating spindle poles.[5][6] This results in "monoaster" formation, triggering the spindle assembly checkpoint and inducing apoptosis.[5]

KSP_Mechanism Normal Normal Mitosis (Bipolar Spindle) KSP KSP (Eg5) Motor Separates Poles Normal->KSP Requires Inhibitor MK-0731 (Fluorinated Piperidine) KSP->Inhibitor Blocked by Arrest Monoaster Formation (Poles Collapse) Inhibitor->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Spindle Checkpoint

Caption: Mechanism of KSP inhibition by MK-0731 leading to mitotic arrest and apoptosis.[5]

Part 3: Synthetic Methodologies

Synthesizing chiral fluorinated piperidines is non-trivial. Direct fluorination often lacks regioselectivity. The industry standard, exemplified by the Merck process for MK-0731, utilizes Asymmetric Hydrogenation .

Protocol: Asymmetric Hydrogenation of Fluoro-Enamides

This protocol describes the synthesis of the key intermediate: syn-3-fluoro-4-aminopiperidine.

Reagents:

  • Substrate: N-Boc-3-fluoro-4-enamide (derived from 3-fluoropyridine).

  • Catalyst: Ru(OAc)2((R)-DM-SEGPHOS).

  • Solvent: Methanol (MeOH).

  • Conditions: 50°C, 10 bar H2.

Step-by-Step Methodology:

  • Precursor Preparation: Start with 3-fluoropyridine. Activate via N-alkylation (e.g., Benzyl chloride) followed by partial reduction with NaBH4 to generate the tetrahydropyridine enamide.

  • Catalyst Loading: In a glovebox, charge the high-pressure reactor with the fluoro-enamide substrate (1.0 equiv) and the Ruthenium-SEGPHOS catalyst (0.5 mol%).

  • Hydrogenation: Pressurize the vessel to 10 bar (145 psi) with H2 gas. Heat to 50°C. Stir vigorously for 12–24 hours.

    • Note: The fluorine substituent directs the hydrogenation to occur from the opposite face, ensuring high diastereoselectivity (syn product).

  • Workup: Vent H2. Filter the catalyst through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting salt (e.g., HCl salt) from ethanol/ether to upgrade enantiomeric excess (ee) to >99%.

Visualization: Synthetic Workflow

SynthesisRoute Step1 Start: 3-Fluoropyridine Step2 Activation: Benzylation & Partial Reduction (NaBH4) Step1->Step2 Step3 Intermediate: Fluoro-Enamide Step2->Step3 Step4 Asymmetric Hydrogenation (Ru-SEGPHOS, H2, 10 bar) Step3->Step4 Step5 Product: syn-3-Fluoro-4-aminopiperidine (>99% ee, >95% de) Step4->Step5

Caption: Synthetic route for chiral fluorinated piperidine pharmacophores via asymmetric hydrogenation.

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the efficacy of the fluorinated scaffold, the Pgp Efflux Ratio Assay is the standard validation step.

Protocol:

  • Cell Line: Caco-2 or MDR1-MDCKII cells grown to confluence on Transwell® inserts.

  • Dosing: Apply the fluorinated piperidine test compound (10 µM) to the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Analysis: Measure compound concentration in the receiver chamber via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    • 
      .
      
    • Target: ER < 2.0 indicates successful evasion of Pgp efflux (typical non-fluorinated piperidines often show ER > 10).

References

  • Discovery of MK-0731, a Kinesin Spindle Protein Inhibitor. Journal of Medicinal Chemistry. (2008).

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry. (2019).

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. (2020).

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019).

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. (2023).

Sources

Methodological & Application

preparation of free base 2-(Difluoromethyl)piperidine from hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Free Base 2-(Difluoromethyl)piperidine from its Hydrochloride Salt

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of free base 2-(difluoromethyl)piperidine from its corresponding hydrochloride salt. Amine hydrochloride salts offer superior stability and handling properties, making them ideal for storage.[1][2] However, for synthetic applications where the amine's nucleophilicity is required, conversion to the free base is an essential preliminary step. This guide explains the underlying acid-base chemistry, details a robust step-by-step protocol using a standard liquid-liquid extraction, and provides troubleshooting insights to ensure a high-purity, high-yield outcome.

Introduction: The Rationale for Free-Basing

2-(Difluoromethyl)piperidine is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. The difluoromethyl group (-CHF₂) is often incorporated as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity.

Amines are typically stored and supplied as hydrochloride salts for several key reasons:

  • Stability: The salt form is generally a stable, crystalline solid, less prone to degradation and oxidation than the corresponding free base, which is often a volatile or oily liquid.[1]

  • Handling: Crystalline salts are easier to weigh and handle accurately compared to liquids.

  • Reduced Odor: The characteristic, often unpleasant, odor of amines is significantly reduced in their salt form.

The hydrochloride salt consists of a protonated piperidinium cation and a chloride anion (Figure 1). This protonation renders the nitrogen lone pair unavailable, neutralizing its basicity and nucleophilicity.[2] Therefore, before its use in reactions requiring a nucleophilic amine (e.g., amide couplings, alkylations), it is imperative to deprotonate the salt to regenerate the neutral, organic-soluble "free base."[1] This process is achieved through basification followed by extraction.[3][4]

The Chemistry of Deprotonation

The conversion is a straightforward acid-base reaction. The piperidinium hydrochloride, an acid, reacts with a stronger base to yield the neutral amine (free base).[3][4] A common and effective choice for this is sodium hydroxide (NaOH).

Figure 1: Acid-Base Reaction

The protonated and water-soluble 2-(difluoromethyl)piperidine hydrochloride is treated with a strong base like sodium hydroxide. The hydroxide ion removes the acidic proton from the nitrogen, generating the neutral free base, water, and sodium chloride.[2][3] The free base is significantly less soluble in water and preferentially dissolves in organic solvents.[4][5]

start Start: Dissolve HCl Salt in H₂O basify Basify with 2M NaOH to pH ≥12 start->basify Stir in ice bath extract Extract 3x with Organic Solvent basify->extract Transfer to separatory funnel wash Wash Combined Organics with Brine extract->wash dry Dry Organic Layer over Na₂SO₄ wash->dry isolate Filter and Evaporate Solvent dry->isolate end_node Product: Pure Free Base isolate->end_node

Caption: High-level workflow for the free-basing procedure.

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Persistent Emulsion During Extraction High pH and vigorous shaking can create a stable emulsion.Add a small amount of brine and swirl gently. Let the funnel stand for an extended period. If it persists, filter the emulsion through a pad of Celite or glass wool.
Low Product Yield 1. Incomplete deprotonation.2. Insufficient extraction.1. Re-check the pH of the aqueous layer after extraction; it should still be highly basic.2. Perform 1-2 additional extractions.
Product Contains Water (Cloudy) Drying step was insufficient.Re-dissolve the product in a small amount of solvent, add fresh drying agent, and repeat the isolation steps.

References

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 2-(2,2-Difluoropropyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]

  • What is the best way of making free amina base from its salt? (2023, October 11). Reddit. Retrieved from [Link]

  • Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved from [Link]

  • 2-(difluoromethyl)piperidine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent? (2021, September 4). Reddit. Retrieved from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. Retrieved from [Link]

  • Free base. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(Difluoromethyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous structural characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 2-(Difluoromethyl)piperidine hydrochloride, a compound of interest in medicinal chemistry. Due to the absence of a publicly available, definitive spectrum for this specific molecule, this guide will synthesize predicted values based on foundational NMR principles and comparative data from structurally related analogs.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(Difluoromethyl)piperidine HCl is dictated by the electronic environment of each proton. The piperidine ring, upon protonation, and the presence of the strongly electron-withdrawing difluoromethyl group at the C2 position are the dominant factors influencing the chemical shifts.

The protonated nitrogen atom significantly deshields the adjacent protons. This effect, coupled with the inductive effect of the difluoromethyl group, will cause the proton at the C2 position (H2) to resonate at a considerably downfield chemical shift. The two fluorine atoms will also introduce complex splitting patterns due to geminal and vicinal H-F coupling.

Here is the predicted ¹H NMR spectrum for 2-(Difluoromethyl)piperidine HCl, with comparisons to piperidine HCl and 2-methylpiperidine HCl[1][2].

Compound Proton Position Predicted/Observed Chemical Shift (ppm) Key Influences
2-(Difluoromethyl)piperidine HCl H2~3.5 - 4.0Strong deshielding from -NH₂⁺- and -CHF₂
H6 (axial & equatorial)~3.0 - 3.5Deshielding from -NH₂⁺-
H3, H4, H5~1.5 - 2.2Typical aliphatic region for piperidine ring
-CHF₂~5.8 - 6.5 (triplet)Strong deshielding by two fluorine atoms
-NH₂⁺-~9.0 - 10.0 (broad)Acidic proton, exchangeable
Piperidine HCl H2, H6~3.2Deshielding from -NH₂⁺-
H3, H4, H5~1.8Standard aliphatic chemical shift
-NH₂⁺-~9.3 (broad)Acidic proton, exchangeable
2-Methylpiperidine HCl [1]H2~3.3Deshielding from -NH₂⁺- and methyl group
H6~3.0Deshielding from -NH₂⁺-
-CH₃~1.3 (doublet)Shielded aliphatic region
-NH₂⁺-~9.5 (broad)Acidic proton, exchangeable
Causality Behind Experimental Choices and Predicted Shifts

The predicted chemical shifts are rooted in fundamental NMR principles:

  • Inductive Effects: The high electronegativity of fluorine atoms in the -CHF₂ group strongly withdraws electron density from the neighboring C2 proton, causing a significant downfield shift.[3] This effect is also observed, to a lesser extent, with the protonated nitrogen.

  • Anisotropic Effects: While less dominant than inductive effects in this aliphatic system, the spatial arrangement of bonds can influence local magnetic fields.

  • Spin-Spin Coupling:

    • The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF ≈ 50-60 Hz).[4][5]

    • The H2 proton will be a complex multiplet due to coupling with the adjacent protons on the piperidine ring and the geminal fluorine atoms.

    • Protons on the piperidine ring will exhibit characteristic geminal and vicinal couplings, which can be used to determine their relative stereochemistry (axial vs. equatorial).[6]

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-(Difluoromethyl)piperidine HCl, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-(Difluoromethyl)piperidine HCl.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the observation of exchangeable protons.

  • Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known amount of a non-interfering reference compound, for accurate chemical shift referencing.[7]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A good shim will show a narrow linewidth for the reference signal.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.

  • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.

  • Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the expected chemical shift range.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for reproducibility.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline and absorptive lineshapes.

  • Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicity) and coupling constants to elucidate the connectivity of the protons.

Visualizing the Molecular Environment

The following diagram illustrates the structure of 2-(Difluoromethyl)piperidine HCl and highlights the key proton environments that give rise to the distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure of 2-(Difluoromethyl)piperidine with key proton groups highlighted.

Comparative Analysis with Alternatives

The introduction of the difluoromethyl group at the C2 position significantly alters the ¹H NMR spectrum compared to unsubstituted piperidine or 2-alkyl-substituted piperidines.

  • Piperidine HCl: The spectrum is relatively simple, with two main groups of signals for the α-protons (C2 and C6) and the β/γ-protons (C3, C4, C5).[2][8] The symmetry of the molecule (when rapidly inverting) simplifies the spectrum.

  • 2-Methylpiperidine HCl: The methyl group at C2 breaks the symmetry, leading to more complex splitting patterns for the ring protons.[1][9][10] However, the chemical shifts of the ring protons are not as dramatically shifted as in the difluoromethyl analog due to the less pronounced inductive effect of the methyl group.

  • 2-(Fluoromethyl)piperidine HCl: This compound would be an interesting comparison.[11] The single fluorine atom would still cause a significant downfield shift of the C2 proton and introduce H-F coupling, but the multiplicity of the fluoromethyl protons would be a doublet, and the effect on the C2 proton chemical shift would be less pronounced than with the difluoromethyl group.

The unique features of the ¹H NMR spectrum of 2-(Difluoromethyl)piperidine HCl, particularly the large downfield shift and characteristic triplet of the -CHF₂ proton and the significantly deshielded C2 proton, serve as a clear diagnostic fingerprint for its identification.

By understanding the interplay of inductive effects and spin-spin coupling, researchers can confidently interpret the ¹H NMR spectrum of this and related fluorinated piperidine derivatives, ensuring accurate structural elucidation in their drug discovery and development endeavors.

References

  • PubChem. Piperidine, hydrochloride (1:1). [Link]

  • Brey, M. L., et al. "Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants." The Journal of Chemical Physics 40.8 (1964): 2340-2349.
  • Dalvit, C., et al. "CF2H, a Hydrogen Bond Donor.
  • Wikipedia. Piperidine. [Link]

  • Eliel, E. L., et al. "Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86." Journal of the American Chemical Society 102.11 (1980): 3698-3707.
  • PubChem. 2-Methylpiperidine hydrochloride. [Link]

  • SpectraBase. Piperidine. [Link]

  • Baldwin, J. E., and D. J. Fenoglio. "Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers." The Journal of Physical Chemistry 70.1 (1966): 227-231.
  • University of Regensburg. Coupling of Protons with Fluorine. [Link]

  • K. Winde, et al. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules 27.19 (2022): 6529.
  • The Royal Society of Chemistry.
  • PubChem. 2-Methylpiperidine. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Abraham, R. J., and M. Edgar. "Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules." Organic Magnetic Resonance 9.9 (1977): 523-527.
  • Iowa State University. NMR Coupling Constants. [Link]

  • Emsley, J. W., L. Phillips, and V. Wray. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy 10 (1976): 83-756.
  • PubChem. Piperidine. [Link]

  • ATB. Piperidine | C5H11N | MD Topology | NMR | X-Ray. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development 20.3 (2016): 661-667.
  • NIST. 2-Methylpiperidine. [Link]

  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

  • Winde, K., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry 12 (2016): 2536-2546.
  • Dalla Pozza, M., et al. "List of the proton chemical shifts (ppm)
  • ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine | Request PDF. [Link]

  • ResearchGate. ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. [Link]

Sources

Navigating the Solid State: A Comparative Guide to the Crystallography of 2-(Difluoromethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystallographic expectations for 2-(Difluoromethyl)piperidine hydrochloride, a compound of interest in medicinal chemistry. In the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, we present a detailed, field-proven protocol for its structural determination. Furthermore, we offer a comparative analysis with structurally related piperidinium salts to forecast its crystallographic parameters and highlight the impact of substitution on its solid-state architecture.

The Challenge: Unveiling the Crystal Structure

As of the latest literature and database reviews, the specific crystal structure of 2-(Difluoromethyl)piperidine hydrochloride has not been reported. This knowledge gap presents a challenge for understanding its solid-state properties, which are critical for formulation, stability, and bioavailability. This guide, therefore, serves a dual purpose: to provide a robust methodology for obtaining this crucial data and to create a predictive comparison based on known structures.

A Roadmap to Structure Determination: Experimental Workflow

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines the critical steps, emphasizing the rationale behind each experimental choice.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocols

Part 1: Crystal Growth - The Foundation of Quality Data

The cornerstone of a successful X-ray crystallography experiment is the growth of high-quality single crystals. For a hydrochloride salt such as 2-(Difluoromethyl)piperidine hydrochloride, careful selection of solvents is crucial.

  • Purification: The starting material must be of high purity (>98%) to avoid the inclusion of impurities in the crystal lattice. Recrystallization of the bulk material may be necessary prior to single crystal growth attempts.

  • Solvent Selection: A systematic solvent screen should be performed. Ideal crystallization solvents or solvent systems are those in which the compound has moderate solubility. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with a less polar co-solvent such as dichloromethane, ethyl acetate, or diethyl ether to induce supersaturation, are good starting points.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This is often the most successful method for obtaining high-quality crystals.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed to determine the atomic arrangement.

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer, typically equipped with a molybdenum (Mo) or copper (Cu) X-ray source.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A strategy is devised to collect a complete sphere of diffraction data, ensuring adequate redundancy and resolution. The crystal is rotated through a series of orientations while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.

Part 3: Structure Solution and Refinement - From Data to 3D Model

The collected diffraction data is then processed to generate a three-dimensional model of the molecule.

  • Data Reduction: The raw diffraction images are integrated to determine the intensities of the individual reflections. These intensities are then corrected for various experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final model is then reported in a standard format, the Crystallographic Information File (CIF).

A Comparative Analysis: Predicting the Structure of 2-(Difluoromethyl)piperidine Hydrochloride

To anticipate the crystallographic features of 2-(Difluoromethyl)piperidine hydrochloride, we can draw comparisons with its parent compound, piperidine hydrochloride, and other substituted analogues. The introduction of the difluoromethyl group at the 2-position is expected to have a significant impact on the crystal packing and intermolecular interactions.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Features & Interactions
2-(Difluoromethyl)piperidine HCl (Predicted) Monoclinic or OrthorhombicP2₁/c or similar----The piperidinium ring is expected to adopt a chair conformation. The difluoromethyl group will likely influence the hydrogen bonding network through C-H···Cl and possibly C-H···F interactions.
2-Ethylpiperidinium chloride OrthorhombicPbcn24.2059.7597.27690The piperidinium ring is in a chair conformation. The structure features N-H···Cl and C-H···Cl hydrogen bonds, forming a double-chain structure.
4-Chloro-1-methylpiperidin-1-ium chloride OrthorhombicP2₁2₁2₁6.00910.11814.35390The piperidinium ring adopts a chair conformation with the chlorine atom in an axial position. The packing is influenced by C-H···Cl contacts.[1]

Insights from Comparison:

The crystal structures of substituted piperidinium chlorides consistently show the piperidine ring in a stable chair conformation . We can confidently predict the same for 2-(Difluoromethyl)piperidine hydrochloride. The primary intermolecular interaction governing the crystal packing will be the strong N-H···Cl hydrogen bond between the protonated nitrogen of the piperidinium cation and the chloride anion.

The presence of the difluoromethyl group introduces the possibility of weaker, yet structurally significant, C-H···F and C-H···Cl interactions . These interactions, along with steric effects from the difluoromethyl group, will dictate the overall packing arrangement and are likely to result in a monoclinic or orthorhombic crystal system. The specific unit cell dimensions will be dependent on the precise nature of these intermolecular forces.

Conclusion

While the definitive crystal structure of 2-(Difluoromethyl)piperidine hydrochloride awaits experimental determination, this guide provides a comprehensive framework for its elucidation. By following the detailed experimental workflow, researchers can obtain high-quality crystallographic data. The comparative analysis with known piperidinium salts offers valuable predictive insights into its likely solid-state conformation and packing motifs. The structural information gleaned from such studies is indispensable for the rational design and development of new pharmaceutical agents.

References

  • Muller, K., Hosten, E. C., & Betz, R. (2020). The crystal structure of 4-chloro-1-methylpiperidin-1-ium chloride, C6H13Cl2N. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 301–303.
  • Döring, C., & Jones, P. G. (2023). Crystal structures of five halido gold complexes involving piperidine or pyrrolidine as ligands or (protonated) as cations.
  • Arshad, S., et al. (2011). 2-Ethylpiperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o646.
  • Fronczek, F. R., & Gandour, R. D. (1977). 2-Methylpiperazinium tetrachlorocuprate(II). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(2), 573-575.
  • Jones, P. G., & Döring, C. (2025). Crystal structures of three 4-methylpiperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) dichloroiodate(I) counter-anions.
  • Zheng, G., Parkin, S., Dwoskin, L. P., & Crooks, P. A. (2010). (2S,6S)-1-Methyl-2,6-transdistyrylpiperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o78.

Sources

A Researcher's Guide to the Spectroscopic Identification of the Difluoromethyl (CF2H) Group by Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Difluoromethyl Group

In modern drug development and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties.[1] Among the various fluorinated moieties, the difluoromethyl (CF2H) group has emerged as a fascinating and versatile functional group. It is often considered a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH) groups, primarily due to its unique capacity to act as a hydrogen bond donor.[1][2][3] This ability, coupled with its distinct electronic and lipophilic profile, makes the CF2H group a powerful tool for medicinal chemists seeking to optimize lead compounds for enhanced binding affinity, metabolic stability, and bioavailability.[1]

Given its increasing application, the unambiguous identification of the CF2H group is critical. Infrared (IR) spectroscopy, a technique that probes the vibrational modes of molecules, offers a rapid, non-destructive, and highly informative method for this purpose.[4] This guide provides an in-depth comparison of the IR spectroscopic signatures of the CF2H group against common structural alternatives, supported by experimental data and a validated analytical protocol.

Theoretical Basis: The Vibrational Fingerprint of the CF2H Group

To confidently identify the difluoromethyl group, one must first understand its fundamental vibrational modes. A molecule absorbs infrared radiation when the energy of the incoming light matches the energy of a specific molecular vibration, provided that this vibration causes a change in the molecule's dipole moment.[4][5] For the CF2H group, the key diagnostic vibrations involve the stretching and bending of its C-H and C-F bonds.

  • C-H Stretching (ν_CH): The stretching of the carbon-hydrogen bond in the CF2H group is a crucial diagnostic peak. Unlike the C-H stretches in alkyl groups (typically <3000 cm⁻¹), the strong electron-withdrawing effect of the two adjacent fluorine atoms stiffens and shortens the C-H bond, shifting its stretching frequency to a higher wavenumber.[6][7]

  • C-F Stretching (ν_CF): The CF2H group contains two C-F bonds. As with other groups containing two identical atoms bonded to a central atom (like -CH2- or -NO2-), these bonds vibrate in two distinct modes: a symmetric stretch (where both bonds lengthen and contract in phase) and an asymmetric stretch (where one bond lengthens while the other contracts).[8] These vibrations typically result in very strong absorption bands due to the high polarity of the C-F bond.

  • Bending/Deformation Modes (δ): The CF2H group also exhibits various bending (scissoring, rocking, wagging, twisting) vibrations. While these occur in the more complex "fingerprint region" (below 1500 cm⁻¹), they contribute to the unique overall pattern that confirms the group's presence.[5]

Comparative Analysis: Distinguishing CF2H from Structural Analogs

The true power of IR spectroscopy lies in its ability to differentiate between structurally similar functional groups. The CF2H group can be reliably distinguished from its common hydrocarbon and fluorinated counterparts—methyl (CH3), monofluoromethyl (CH2F), and trifluoromethyl (CF3)—by carefully examining key regions of the spectrum.

The table below summarizes the key distinguishing IR absorption bands based on experimental and computational data.

Vibrational Mode Difluoromethyl (-CF2H) Methyl (-CH3) Trifluoromethyl (-CF3) Key Differentiators & Comments
C-H Stretch (ν_CH) ~2970 - 3010 cm⁻¹ (Medium)[2]~2870 & 2960 cm⁻¹ (Strong)[9][10]N/APrimary diagnostic region. The CF2H stretch appears just above the 3000 cm⁻¹ threshold for aromatic/alkenic C-H, and significantly higher than alkane C-H stretches. The absence of a peak here rules out CF3.
C-F Asymmetric Stretch (ν_as_CF) ~1350 - 1100 cm⁻¹ (Very Strong)[11]N/A~1200 - 1300 cm⁻¹ (Very Strong)[12]Both CF2H and CF3 show intense absorptions in this region. However, the CF2H group often presents multiple strong bands due to symmetric/asymmetric modes and coupling.
C-F Symmetric Stretch (ν_s_CF) ~1150 - 1050 cm⁻¹ (Very Strong)[11]N/A~1150 cm⁻¹ (Very Strong)[12]The presence of two distinct, very strong C-F stretching bands is a strong indicator of a CF2 group.
CH Bending (δ_CH) ~1430 - 1300 cm⁻¹ (Medium)~1450 & 1375 cm⁻¹ (Medium)[10][13]N/AThese bands are less diagnostic and fall within the crowded fingerprint region but contribute to the overall spectral pattern.

Case Study: The Influence of Hydrogen Bonding on the CF2H Signature

A noteworthy characteristic of the CF2H group is its ability to act as a hydrogen bond donor, a phenomenon that can be directly observed in the IR spectrum.[2] In a non-H-bonding environment, the CF2–H stretching frequency is consistently found around 2971-2972 cm⁻¹.[2] However, when an intramolecular or intermolecular hydrogen bond is formed (e.g., CF2–H···O=N), a fascinating "blue shift" occurs.

Experimental data shows this C-H stretching peak shifts to a higher frequency, around 3008 cm⁻¹, a change of +36 cm⁻¹.[2] This blue shift is accompanied by a characteristic decrease in the peak's intensity.[2] This is in stark contrast to traditional O-H hydrogen bonds, which exhibit a pronounced "red shift" (a shift to lower frequency) and significant peak broadening upon H-bond formation.[2] Observing this context-dependent blue shift provides powerful, confirmatory evidence for the presence of a CF2H group engaged in a hydrogen bonding interaction.

Validated Protocol for High-Quality IR Spectrum Acquisition

Acquiring a clean, interpretable IR spectrum of a difluoromethyl-containing compound requires careful sample preparation and instrument handling. Due to the high absorptivity of fluorinated molecules, Attenuated Total Reflectance (ATR) FTIR is often the most practical and reliable method.[12]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., Diamond or ZnSe crystal).[14]

Materials:

  • Sample (solid or liquid)

  • Spatula

  • Pasteur pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has had sufficient time to stabilize as per the manufacturer's recommendations.[15]

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a small amount of a suitable solvent (like isopropanol) to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[15] This is a critical step that measures the ambient atmosphere (H2O, CO2) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application:

    • For Solids: Place a small amount of the solid powder onto the ATR crystal, ensuring it completely covers the crystal surface.[16]

    • For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal using a Pasteur pipette.[16]

  • Apply Pressure: Use the instrument's pressure anvil to press the sample firmly and evenly against the crystal.[14] Good contact is essential for a high-quality spectrum. Apply pressure until the instrument's software indicates an adequate level has been reached.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Cleaning and Post-Analysis: After the measurement is complete, release the pressure, remove the sample, and clean the ATR crystal meticulously as described in Step 2. This prevents cross-contamination between samples.[16]

A Logic-Based Workflow for Spectral Interpretation

The following workflow, presented as a flowchart, provides a systematic approach to identifying the CF2H group from an unknown IR spectrum.

CF2H_Identification_Workflow start Start: Examine IR Spectrum q1 Is there a medium-intensity peak in the 2970-3010 cm⁻¹ range? start->q1 q2 Are there multiple, very strong, sharp absorptions in the 1100-1350 cm⁻¹ range? q1->q2 Yes res_check_chf Consider Monofluoromethyl (CH2F) or other alkyl groups. q1->res_check_chf No q3 Are characteristic alkane C-H stretches (~2850-2960 cm⁻¹) also present? q2->q3 Yes res_check_cf3 Consider Trifluoromethyl (CF3) group or other C-F containing moieties. q2->res_check_cf3 No res_pos High Confidence: Difluoromethyl (CF2H) group is likely present. q3->res_pos Yes q3->res_pos No (Molecule may lack other alkyl groups) res_neg Conclusion: Difluoromethyl (CF2H) group is unlikely. Consider other functional groups. res_check_cf3->res_neg res_check_chf->res_neg

Caption: A decision workflow for identifying the CF2H group from an IR spectrum.

Conclusion

The difluoromethyl group presents a unique and identifiable signature in the infrared spectrum. The key to its unambiguous identification is a multi-region approach. The primary diagnostic is the C-H stretching vibration, which appears at a characteristically high wavenumber (2970-3010 cm⁻¹) compared to its alkane counterparts. This initial evidence must be corroborated by the presence of multiple, very intense C-F stretching bands in the 1100-1350 cm⁻¹ region. By following the comparative data and the systematic workflow presented in this guide, researchers, scientists, and drug development professionals can confidently leverage IR spectroscopy to characterize molecules containing this increasingly important functional group.

References

  • Dalvit, C., et al. (2020). CF2H, a Hydrogen Bond Donor. PMC, NIH. Available at: [Link]

  • Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Available at: [Link]

  • Strazdaite, S., et al. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC, NIH. Available at: [Link]

  • Jia, Z., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. The Open Physical Chemistry Journal. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

  • ResearchGate. (2020). Comparison of OH, CF2H, and CH3 Group Properties. Available at: [Link]

  • Kitazume, T., & Yamazaki, T. (1997). Experimental Methods in Organic Fluorine Chemistry. Gordon and Breach Science Publishers.
  • Lin, S. (2007). Ir Spectra Functional Groups. Available at: [Link]

  • University of Massachusetts. (2010). Experiment 11 — Infrared Spectroscopy. Department of Chemistry.
  • Sode, O., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. ResearchGate. Available at: [Link]

  • Hagooly, A. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC, NIH. Available at: [Link]

  • Parekh, A., Huynh, C., & Centeno, J. (2018). IR Spectroscopy - Organic Chemistry Lab [Final]. YouTube. Available at: [Link]

  • Mansour, F. The features of IR spectrum. Available at: [Link]

  • WikiEducator.
  • Mansour, F. Vibrational Spectroscopy (Infrared, IR-Spect.). Available at: [Link]

  • Polymer Science Learning Center.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Liu, B., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. PMC, NIH. Available at: [Link]

  • Spectroscopy Online. (2025). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University. Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

Sources

comparative basicity of 2-(Difluoromethyl)piperidine and 2-trifluoromethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the optimization of piperidine-based pharmacophores, the choice between a 2-(difluoromethyl) (


) and a 2-(trifluoromethyl)  (

) substituent is a critical decision point.[1] While both motifs are bioisosteres used to block metabolic "soft spots" and modulate lipophilicity, their impact on the basicity (pKa) of the piperidine nitrogen differs significantly.
  • 2-(Trifluoromethyl)piperidine acts as a strong basicity dampener , typically lowering the pKa to the 6.0–7.0 range. This is the preferred motif for mitigating hERG channel toxicity and improving membrane permeability of highly basic leads.

  • 2-(Difluoromethyl)piperidine offers a moderate basicity reduction , typically resulting in a pKa of 8.0–9.0 .[1] It serves as a "middle-ground" option when the extreme electron-withdrawal of the

    
     group compromises target binding affinity or solubility.[1]
    

Part 2: Physicochemical Profile & Comparative Data[2][3][4]

The following data summarizes the structural and electronic differences. Note that while specific pKa values can vary based on distal substitution, the relative difference (


pKa) is a constant, driven by the inductive effect.
Table 1: Head-to-Head Comparison
Feature2-(Difluoromethyl)piperidine 2-(Trifluoromethyl)piperidine Scientific Rationale
Structure


Number of fluorine atoms determines electron withdrawal.[1]
Approximate pKa 8.0 – 9.0 6.0 – 7.0 Stronger

effect of

destabilizes the protonated amine more effectively.[1]
Basicity vs. Parent


Relative to unsubstituted piperidine (pKa

11.1).[1]
Lipophilicity (LogP) Moderate IncreaseSignificant Increase

is bulky and hydrophobic;

has H-bond donor character.[1]
H-Bonding H-bond Donor (weak)H-bond Acceptor (weak)The C-H in

can act as a weak donor (

).[1]
Metabolic Stability High (blocks

-oxidation)
Very High (chemically inert)

is generally more resistant to oxidative defluorination than

.

Part 3: Mechanistic Deep Dive[3]

To understand the causality behind these values, we must look at the Inductive Effect (


)  and Solvation .
The Inductive Withdrawal

The basicity of the piperidine nitrogen depends on the availability of its lone pair to accept a proton.

  • 
     Effect:  The trifluoromethyl group contains three highly electronegative fluorine atoms. Located at the 
    
    
    
    -position, it exerts a massive inductive pull (
    
    
    ) on the
    
    
    -bond framework.[1] This pulls electron density away from the nitrogen atom, making the lone pair significantly less nucleophilic (lower basicity).[2]
  • 
     Effect:  The difluoromethyl group replaces one fluorine with a hydrogen. Hydrogen is electropositive relative to carbon.[1] This substitution dilutes the electron-withdrawing power, leaving the nitrogen lone pair more available than in the 
    
    
    
    analog, though still reduced compared to a methyl group.
The "Lipophilic Hydrogen Bond"

A unique feature of the


  group is the acidity of its C-H bond. Due to the two geminal fluorines, this proton is polarized and can act as a weak hydrogen bond donor in the active site of a protein. This interaction is absent in the 

analog and can be a key differentiator for potency.
Pathway Visualization: Electronic Effects on Protonation[3]

G cluster_mechanism Mechanism of Action Parent Piperidine (pKa ~11.1) CHF2 2-(Difluoromethyl) piperidine (pKa ~8.5) Parent->CHF2 Add 2 F atoms (Moderate -I Effect) CF3 2-(Trifluoromethyl) piperidine (pKa ~6.5) CHF2->CF3 Add 3rd F atom (Strong -I Effect) Protonated_State Protonated State (R-NH2+) CHF2->Protonated_State Destabilized (+) CF3->Protonated_State Highly Destabilized (++) Mechanistic_Note Electron withdrawal reduces stabilization of the positive charge on the ammonium ion.

Figure 1: The progression of inductive destabilization. As fluorine count increases, the stability of the protonated conjugate acid decreases, leading to a lower pKa.[3]

Part 4: Experimental Protocols

As a scientist, you must validate these values in your specific solvent system.[3] Standard potentiometric titration is often unsuitable for these compounds due to low aqueous solubility or pKa values dropping below the reliable range of water. We recommend NMR-controlled pH Titration .[1]

Protocol: -NMR pH Titration

This method is self-validating because the chemical shift of the fluorine signal (


) changes sensitively as the nitrogen protonates.

Materials:

  • Compound (~5 mg)[1]

  • Buffer series (pH 2.0 to 12.[1]0) or mixed solvent system (

    
     or 
    
    
    
    )[1]
  • Internal Standard: Trifluoroacetic acid (external capillary) or similar.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the fluorinated piperidine in a mixed solvent (e.g., 90%

    
     / 10% 
    
    
    
    ) to ensure solubility.
  • Titration: Adjust the pH of the solution using dilute

    
     or 
    
    
    
    . Measure the pH using a calibrated glass electrode.
  • Acquisition: At each pH point (aim for 0.5 unit intervals), acquire a

    
    -NMR spectrum.
    
  • Data Analysis: Plot the change in chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation (sigmoidal curve).[1] The inflection point is the pKa.

Why this works: The protonation of the nitrogen changes the electronic environment of the


-carbon, which is directly transmitted to the fluorine atoms. This provides a direct readout of the nitrogen's ionization state without interference from impurities.

Part 5: Strategic Application in Drug Design

When should you choose one over the other? Use this decision matrix.

Scenario A: The "hERG Blocker" Problem

Situation: Your lead molecule has a basic amine (pKa > 9) and shows hERG channel inhibition (cardiotoxicity risk). Solution: Switch to 2-(Trifluoromethyl)piperidine. Reasoning: Reducing the pKa to < 7.0 ensures the amine is largely neutral at physiological pH (7.4) or inside the ion channel, drastically reducing the cation-


 interactions that drive hERG binding.
Scenario B: The "Potency Cliff"

Situation: You introduced a


 group to block metabolism, but potency dropped 10-fold.
Solution: Switch to 2-(Difluoromethyl)piperidine. 
Reasoning:  The 

group may be too bulky or electron-withdrawing.[1] The

group is smaller and, crucially, the C-H bond can donate a hydrogen bond to the receptor, potentially restoring affinity while still providing metabolic protection.[3]
Decision Tree Diagram

DecisionTree Start Start: Piperidine Lead Optimization Issue_hERG Issue: High hERG Liability? Start->Issue_hERG Issue_Metab Issue: Metabolic Instability? Issue_hERG->Issue_Metab No Select_CF3 Select 2-CF3-Piperidine (Max pKa reduction) Issue_hERG->Select_CF3 Yes (Need pKa < 7) Issue_Metab->Select_CF3 Yes, need max lipophilicity Select_CHF2 Select 2-CHF2-Piperidine (Balanced profile) Issue_Metab->Select_CHF2 Yes, but need H-bond donor

Figure 2: Strategic decision matrix for selecting the optimal fluoroalkyl substituent.[1]

References

  • Morgenthaler, M., et al. (2007).[3][4][5] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100–1115.[3] Link[1][4]

    • Seminal work establishing the quantitative effect of fluorine substitution on amine pKa.
  • Purser, S., et al. (2008).[3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[3] Link

    • Comprehensive review of fluorine's role in bioisosterism and metabolic stability.
  • Gillis, E. P., et al. (2015).[3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.[3] Link[1]

    • Detailed analysis of the "fluorine effect" on pKa, LogP, and binding affinity.
  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[1]

    • Discusses the specific utility of CHF2 vs CF3 as bioisosteres.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Difluoromethyl)piperidine hydrochloride
Reactant of Route 2
2-(Difluoromethyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.